Cas no 4919-13-5 (1,2,4-Triazolo[4,3-a]pyridine,3,6-dimethyl-)

1,2,4-Triazolo[4,3-a]pyridine,3,6-dimethyl- structure
4919-13-5 structure
Product Name:1,2,4-Triazolo[4,3-a]pyridine,3,6-dimethyl-
CAS No:4919-13-5
MF:C8H9N3
MW:147.177160978317
CID:333404
PubChem ID:250849
Update Time:2025-04-19

1,2,4-Triazolo[4,3-a]pyridine,3,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Triazolo[4,3-a]pyridine,3,6-dimethyl-
    • 3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
    • 1,2,4,5-Tetrazine, 3,6-dimethyl-
    • 3,6-dimethyl-[1,2,4,5]tetrazine
    • 3,6-dimethyl-s-tetrazine
    • 3,6-Dimethyl-s-triazolo< 4,3-a> pyridin
    • AC1L39UK
    • CTK8H0918
    • Dimethyl-[1,2,4,5]tetrazin
    • dimethyl-sym-tetrazine
    • s-Tetrazine, 3,6-dimethyl-
    • SureCN27103
    • NSC70724
    • 4919-13-5
    • MFCD30543688
    • NSC-70724
    • SY357120
    • 3,6-dimethyl[1,2,4]triazolo[4,3-a]pyridine
    • SCHEMBL1695177
    • DTXSID80964176
    • Inchi: 1S/C8H9N3/c1-6-3-4-8-10-9-7(2)11(8)5-6/h3-5H,1-2H3
    • InChI Key: CRKXUWSKMFLMNL-UHFFFAOYSA-N
    • SMILES: N12C=C(C)C=CC1=NN=C2C

Computed Properties

  • Exact Mass: 147.07977
  • Monoisotopic Mass: 147.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • Density: 1.19
  • Refractive Index: 1.636
  • PSA: 30.19
  • LogP: 1.34610
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